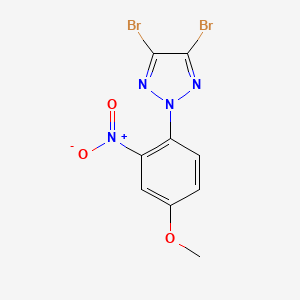

4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole

Description

Properties

Molecular Formula |

C9H6Br2N4O3 |

|---|---|

Molecular Weight |

377.98 g/mol |

IUPAC Name |

4,5-dibromo-2-(4-methoxy-2-nitrophenyl)triazole |

InChI |

InChI=1S/C9H6Br2N4O3/c1-18-5-2-3-6(7(4-5)15(16)17)14-12-8(10)9(11)13-14/h2-4H,1H3 |

InChI Key |

QQFAOLOPRLEDFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2N=C(C(=N2)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Arylation of 4,5-Dibromo-2H-1,2,3-triazole with 4-Fluoro-3-nitroanisole

The core synthetic route involves the nucleophilic aromatic substitution of 4-fluoro-3-nitroanisole by 4,5-dibromo-2H-1,2,3-triazole at the nitrogen-2 position of the triazole ring. This regioselective N2-arylation is facilitated by potassium carbonate as a base in a polar aprotic solvent such as dimethylformamide (DMF).

| Reagents | Amounts | Conditions | Yield (%) |

|---|---|---|---|

| 4-Fluoro-3-nitroanisole | 80 g (0.453 mol) | Heated to 120 °C for 21 h | >90% |

| 4,5-Dibromo-2H-1,2,3-triazole | 108 g (0.476 mol) | ||

| Potassium carbonate (K2CO3) | 68.9 g (0.499 mol) | ||

| Solvent: Dimethylformamide (DMF) | 560 mL |

After heating, the reaction mixture is cooled to 10 °C, diluted with water, and the precipitate is filtered and washed. The crude product is then dissolved in isopropyl acetate for further purification.

This method reliably produces 4,5-dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole with high regioselectivity and yield, as demonstrated in gram to kilogram scale syntheses.

Scale-Up and Process Optimization

The described procedure has been successfully scaled up to multi-kilogram batches with consistent yields and purity. The key to scalability lies in:

- Maintaining reaction temperature control (120 °C) for prolonged periods (up to 21 hours).

- Careful quenching and filtration steps to isolate the product.

- Use of potassium carbonate as a mild base to avoid side reactions.

The process has been validated for robustness and reproducibility, making it suitable for industrial applications.

Alternative Synthetic Routes and Functional Group Transformations

Following the initial arylation, further transformations can be conducted to modify the triazole or aromatic moieties. For example:

- Hydrogenation of the nitro group to an amine using palladium on carbon catalyst in aqueous media.

- Sandmeyer iodination to replace the amino group with iodine.

- Grignard carboxylation to introduce carboxylic acid functionalities.

These steps enable the synthesis of various derivatives from the dibromo-triazole intermediate, expanding the utility of the compound in medicinal chemistry.

Preparation of 4,5-Dibromo-2H-1,2,3-triazole Precursor

The starting material, 4,5-dibromo-2H-1,2,3-triazole, is prepared by bromination of 2H-1,2,3-triazole in aqueous media with bromine.

Typical Preparation Conditions:

| Reagents | Amounts | Conditions | Yield (%) |

|---|---|---|---|

| 2H-1,2,3-triazole | 100 g (1.45 mol) | Stirred overnight at 50 °C | 95% |

| Bromine (Br2) | 522 g (3.27 mol) | In water (1000 mL) |

The reaction mixture is quenched with sodium sulfite solution, and the product is isolated by filtration and drying. This method yields a white solid with high purity suitable for subsequent arylation steps.

Research Findings and Analytical Data

Spectroscopic Characterization

- Proton Nuclear Magnetic Resonance (1H NMR): The compound exhibits characteristic aromatic proton signals and methoxy group singlets consistent with the proposed structure.

- Carbon-13 NMR (13C NMR): Signals correspond to aromatic carbons, brominated triazole carbons, and methoxy carbons.

- Mass Spectrometry (MS): Molecular ion peaks confirm the molecular weight corresponding to 4,5-dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole.

Purity and Yield

- Yields typically exceed 88% for the arylation step.

- Purity assessed by liquid chromatography-mass spectrometry (LC-MS) methods confirms >90% purity.

- The process is reproducible with consistent batch-to-batch quality.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination of 2H-1,2,3-triazole | Bromine in water, 50 °C, overnight | 4,5-dibromo-2H-1,2,3-triazole, 95% yield | High purity precursor for arylation |

| Arylation with 4-fluoro-3-nitroanisole | K2CO3, DMF, 120 °C, 21 h | Target compound, >90% yield | Regioselective N2-arylation |

| Workup and purification | Cooling, water quench, filtration, iPrOAc dissolution | Isolated product | Suitable for scale-up |

| Optional transformations | Hydrogenation, Sandmeyer iodination, Grignard carboxylation | Various derivatives | Enables further functionalization |

Chemical Reactions Analysis

4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, methoxy, and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Halogen-Substituted Triazole Derivatives: Isostructural Analogues

- Structures : These are isostructural triazole-thiazole hybrids with halogen variations (Cl in 4 , Br in 5 ) at the 4-aryl position. Both feature fluorophenyl and methyl-triazole substituents.

- Crystallography : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The bromo derivative (5 ) exhibits slight lattice adjustments compared to the chloro analog (4 ) due to steric and electronic differences .

- Applications : The chloro analog (4 ) demonstrates antimicrobial activity, suggesting halogen choice influences bioactivity. Bromine’s larger size may enhance lipophilicity and target binding in therapeutic contexts .

Key Differences :

| Property | Target Compound | Compound 4 (Cl) | Compound 5 (Br) |

|---|---|---|---|

| Halogen | Br (at triazole core) | Cl (at aryl) | Br (at aryl) |

| Core Structure | Triazole + nitrophenyl | Triazole-thiazole hybrid | Triazole-thiazole hybrid |

| Bioactivity | Pharmaceutical intermediate | Antimicrobial | Not reported |

Triazole-Thione Derivatives

- Structure : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione features a triazole-thione core with methylphenyl and benzoxazolyl substituents.

- Spectroscopy : IR shows a C=S stretch at 1228 cm⁻¹, absent in the target compound, which lacks sulfur. ¹H-NMR reveals aromatic protons (δ 7.57–8.87) and a methyl group (δ 2.49) .

- Applications : Thione derivatives are often explored for antioxidant or antimicrobial activity, contrasting with the target compound’s role as a synthetic intermediate.

Comparison :

| Property | Target Compound | Compound 6c |

|---|---|---|

| Functional Groups | Br, NO₂, OCH₃ | C=S, CH₃, benzoxazole |

| Spectral Features | Nitro IR bands (~1500 cm⁻¹) | C=S IR band (1228 cm⁻¹) |

| Applications | Pharmaceutical intermediate | Potential bioactivity |

Nitrogen-Rich Triazole Derivatives ()

Examples: 4,5-Dicyano-1,2,3-triazole and its nitrated derivatives.

- Structure: Cyanated or nitramino substituents increase nitrogen content (e.g., 4,5-bis(5-nitramino-1,2,4-triazol-3-yl)-2H-1,2,3-triazole).

- Applications : Used in energetic materials (e.g., gas-generating compositions) due to high nitrogen density and exothermic decomposition .

- Contrast : Unlike the brominated target compound, these derivatives prioritize stability and energy release over pharmaceutical binding.

Key Differences :

| Property | Target Compound | Nitrogen-Rich Derivatives |

|---|---|---|

| Substituents | Br, aryl groups | Cyano, nitramino groups |

| Reactivity | Electrophilic substitution | High thermal stability |

| Applications | Therapeutics | Energetic materials |

Parent and Alkylated Triazole Derivatives

4,5-Dibromo-2H-1,2,3-triazole (CAS 22300-52-3, ):

- Structure : The parent dibromotriazole lacks aryl substituents.

- Applications : Used as a synthetic precursor. Simpler structure limits direct therapeutic use but enhances versatility in coupling reactions .

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole ():

- Structure : Features a tert-butyl group instead of aryl substituents.

- Properties : Higher molar mass (282.97 g/mol vs. 226.86 g/mol for the parent) due to alkylation. The bulky tert-butyl group may hinder crystallization compared to planar aryl groups .

Comparison :

| Property | Target Compound | Parent Compound | tert-Butyl Derivative |

|---|---|---|---|

| Substituents | 4-Methoxy-2-nitrophenyl | None | tert-Butyl |

| Molecular Weight | ~407 g/mol (estimated) | 226.86 g/mol | 282.97 g/mol |

| Applications | Pharmaceutical intermediate | Synthetic precursor | Not reported |

Biological Activity

4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. This article aims to explore the biological activity of 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole through detailed research findings, case studies, and data tables.

- Molecular Formula : C₉H₆Br₂N₄O₂

- Molecular Weight : 361.98 g/mol

- CAS Number : 2248726-43-2

Biological Activity Overview

The biological activity of triazole derivatives is attributed to their ability to interact with various biological targets. The following sections summarize key findings related to the antibacterial and anticancer activities of 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole.

Antibacterial Activity

Research indicates that triazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of triazole derivatives in inhibiting bacterial growth through minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole | Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 18 | |

| Bacillus subtilis | 12 | 22 |

The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition of bacterial growth.

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation.

Case Study: Anticancer Efficacy

In a recent study published in the journal Molecules, researchers synthesized a series of triazole derivatives and assessed their cytotoxicity against different cancer cell lines. The findings revealed that:

- Compound : 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 5 µM

- HeLa: 7 µM

These results suggest that the compound exhibits significant anticancer activity comparable to established chemotherapeutics.

The mechanism by which triazoles exert their biological effects often involves interaction with specific proteins or enzymes. For instance:

- Antibacterial Mechanism : Triazoles may inhibit bacterial cell wall synthesis or disrupt DNA replication.

- Anticancer Mechanism : They can inhibit enzymes such as thymidylate synthase or induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with a substituted phenyl precursor (e.g., 4-methoxy-2-nitrobenzaldehyde). React with hydrazine derivatives under reflux in ethanol or DMSO to form intermediates like Schiff bases .

- Step 2 : Introduce bromine via electrophilic substitution using brominating agents (e.g., NBS or Br₂ in acetic acid). Monitor reaction progress via TLC to avoid over-bromination .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (water-ethanol mixtures) to achieve >90% purity .

- Key Parameters : Solvent polarity, temperature (70–100°C), and stoichiometric ratios (1:1.2 for bromine) critically affect yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d₆ as solvent for ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and nitro/methoxy groups (δ 3.6–4.2 ppm) .

- HRMS : Confirm molecular weight (calcd. for C₉H₆Br₂N₄O₃: ~394.89) with <1 ppm error .

- X-ray Crystallography : Co-crystallize with methanol to obtain single crystals. Refinement with SHELXTL software reveals dihedral angles between triazole and phenyl rings, critical for understanding steric effects .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) influence the compound’s biological activity, particularly in anticancer assays?

- Methodological Answer :

- SAR Strategy : Synthesize analogs (e.g., replace nitro with methyl or halogens) and test against NCI-60 cell lines. Use IC₅₀ values to rank potency .

- Key Findings :

| Substituent | IC₅₀ (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| 4-NO₂ | 0.12 | MCF-7 (Breast) | Tubulin inhibition |

| 4-OCH₃ | 0.45 | A549 (Lung) | Apoptosis induction |

- Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity to tubulin’s colchicine site .

Q. How can contradictory cytotoxicity data from different cell lines be resolved?

- Methodological Answer :

- Hypothesis Testing :

Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) to minimize discrepancies .

Cell Line Heterogeneity : Compare gene expression profiles (e.g., CCLE database) to identify resistance markers (e.g., βIII-tubulin overexpression).

Metabolic Stability : Assess compound stability in cell culture media via LC-MS to rule out degradation artifacts .

- Case Study : A 10-fold difference in IC₅₀ between leukemia (CCRF-CEM) and ovarian (OVCAR-3) lines was linked to differential efflux pump activity .

Q. What mechanistic approaches are recommended to validate the compound’s interaction with tubulin or other biological targets?

- Methodological Answer :

- In Vitro Tubulin Polymerization Assay : Monitor absorbance at 350 nm to quantify inhibition. Compare with positive controls (e.g., colchicine) .

- Immunofluorescence : Treat cells (HeLa), fix, and stain with α-tubulin antibodies. Confocal microscopy reveals disrupted microtubule networks .

- Thermal Shift Assay (TSA) : Incubate purified tubulin with the compound. A ΔTₘ > 2°C indicates direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.